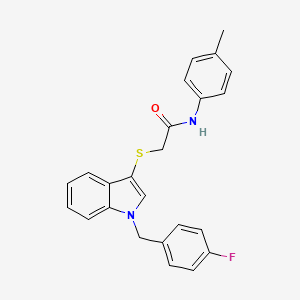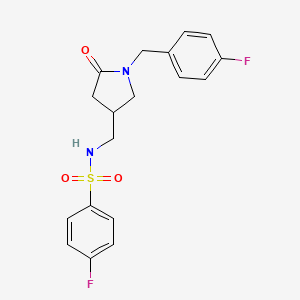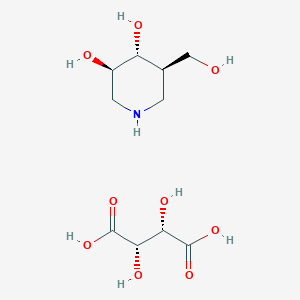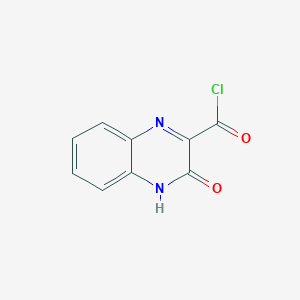![molecular formula C23H26FN3O3S B2734234 N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-97-0](/img/structure/B2734234.png)
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformations and Self-association in Solution
The structural investigation of similar sulfonamide derivatives, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, demonstrates their ability to form cyclic dimers and chain associates via hydrogen bonding in solution and crystal states, respectively. These findings, derived from IR spectroscopy and quantum chemical methods, highlight the compound's potential for forming structured molecular assemblies, which could be relevant for designing drug delivery systems or molecular sensors (Sterkhova, Moskalik, & Shainyan, 2014).
Catalytic Behaviour in Chemical Synthesis
Compounds with the bis(pyrazol-1-yl)methane moiety have shown promising catalytic behaviors in the transfer hydrogenation of ketones. Research involving ruthenium complexes with substituted bis(pyrazolyl)methane ligands indicates the potential of such structures in facilitating chemical transformations, which could be applied to the synthesis of pharmaceuticals and fine chemicals (Carrión et al., 2007).
Indole Ring Construction and Tandem Cyclization Reactions
The efficient cyclization of N-methanesulfonyl or N-ethoxycarbonyl derivatives into indoles catalyzed by copper salts, as seen in compounds with related functional groups, underscores the importance of such chemical processes in constructing complex organic frameworks. This approach has significant implications for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules (Hiroya et al., 2002).
Supramolecular Assembly and Crystal Structure Analysis
The study of nimesulidetriazole derivatives, similar in functional group arrangement to the compound , provides insights into the role of substitution patterns on supramolecular assembly. Through X-ray powder diffraction and DFT optimized geometries, researchers can understand the intermolecular interactions and hydrogen bonding patterns that influence the structural integrity and functionality of pharmaceutical compounds (Dey et al., 2015).
Catalytic Asymmetric Synthesis and Fluorine Chemistry
The synthesis of 1,3-azole derivatives from 2-aminocyclohexanecarboxylic acid introduces a new class of ligands for metal-mediated catalytic asymmetric synthesis. The specific example of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide demonstrates its suitability for alkylzinc additions to aldehydes, emphasizing the compound's potential in enantioselective synthesis and fluorine chemistry, which are crucial for developing new pharmaceuticals and agrochemicals (Wipf & Wang, 2002).
特性
IUPAC Name |
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)24)27(25-21)23(28)17-7-3-2-4-8-17/h5-6,9-14,17,22,26H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBZVDDEGXDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)

![ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2734165.png)


![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)

![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)
![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)
![1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734174.png)